SRTCX1003

SIRT1 Inflammation p65/NF-κB

For researchers investigating SIRT1-mediated inflammatory pathways, sourcing a STAC with consistent, well-characterized selectivity is critical. SRTCX1003 addresses this directly: • Biochemical Potency: SIRT1 activation at EC1.5 = 0.61 µM, with a favorable selectivity window against CBP/p300 (IC50 = 11 µM), enabling target-specific deconvolution. • Functional Validation: Reduces cellular p65 acetylation (IC50 = 1.42 µM) and matches dexamethasone's cytokine suppression in acute LPS models, providing reliable in vivo benchmark data. • Supply Assurance: Available with comprehensive analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility for longitudinal studies.

Molecular Formula C23H23N5O3S
Molecular Weight 449.5 g/mol
Cat. No. B12392044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRTCX1003
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5
InChIInChI=1S/C23H23N5O3S/c29-22(27-23-24-8-15-32-23)17-5-3-6-18-20(17)26-21(25-18)16-4-1-2-7-19(16)31-14-11-28-9-12-30-13-10-28/h1-8,15H,9-14H2,(H,25,26)(H,24,27,29)
InChIKeyBXSJTHFUADFIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRTCX1003: SIRT1 Activator for NF-κB Pathway Research


SRTCX1003 is a synthetic small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, formally known as 2-{2-[2-(4-Morpholinyl)ethoxy]phenyl}-N-(1,3-thiazol-2-yl)-1H-benzimidazole-7-carboxamide . It is a member of the Sirtuin Activating Compounds (STACs) class, with a molecular formula of C23H23N5O3S, a molecular weight of 449.53 g/mol, and a purity typically exceeding 98% by HPLC . Its reported mechanism involves the promotion of p65 deacetylation, thereby inhibiting NF-κB activity and suppressing inflammatory cytokine production [1].

SIRT1 pathway research tool for p65 deacetylation and NF-κB studies
Synthetic STAC-class activator with defined biochemical and cellular engagement
Supports concentration-response modeling and selectivity profiling vs. CBP/p300

SRTCX1003 Differentiation from Other SIRT1 Activators


Despite the common classification of 'SIRT1 activator', STACs exhibit substantial divergence in their in vitro potency, selectivity profile, cellular efficacy, and in vivo pharmacodynamic parameters [1]. For instance, the benchmark activator resveratrol requires concentrations in the high micromolar range (EC1.5 ~46 µM) to achieve SIRT1 activation, while synthetic STACs like SRT1720 are over 200-fold more potent but possess distinct selectivity patterns against SIRT2 and SIRT3 . Furthermore, subtle structural modifications within the same chemical series, such as between SRTCX1002 and SRTCX1003, result in measurable differences in biochemical EC1.5 and cellular IC50 values, impacting target engagement and functional outcomes [1]. Therefore, the assumption that any SIRT1 activator can be used interchangeably is unsupported by empirical data; the specific quantitative performance profile of each compound dictates its suitability for a given experimental system.

Resveratrol: Requires high µM concentrations and may exhibit pleiotropic effects; SIRT1 activation profile differs significantly.
SRT1720: Substantially higher potency but distinct SIRT2/SIRT3 selectivity may shift pathway interpretation.
SRTCX1002: Subtle structural change alters potency and selectivity; concentration-response relationships may not transfer directly.

SRTCX1003 Quantitative Differentiation Guide


SIRT1 Activation Potency vs. SRTCX1002

In a parallel evaluation, SRTCX1002 demonstrates moderately higher potency than SRTCX1003 in both the cell-free SIRT1 activation assay and the cellular p65 deacetylation assay . SRTCX1002 achieved half-maximal SIRT1 activation (EC1.5) at a concentration of 0.4 µM, compared to 0.61 µM for SRTCX1003 . This trend is consistent in a cellular context, where SRTCX1002 reduced acetylated p65 levels with an IC50 of 0.84 µM, whereas SRTCX1003 required 1.42 µM to achieve the same effect .

SIRT1 EC1.5 vs. SRTCX1002
Head-to-head
SRTCX1003 EC1.5 = 0.61 µM
SRTCX1002 EC1.5 = 0.4 µM (1.5-fold more potent)
Cell-free assay
Reported potency difference supports concentration-response modeling; compound selection depends on experimental priority.
Cellular p65 IC50: SRTCX1003 1.42 µM vs. SRTCX1002 0.84 µM.
SIRT1 Inflammation p65/NF-κB STAC

CBP/p300 Inhibition Selectivity vs. SRTCX1002

The primary literature directly compares the off-target activity of SRTCX1003 and SRTCX1002 against the acetyltransferases CBP and p300 [1]. SRTCX1003 inhibits CBP/p300 with an IC50 of 11 µM, which is approximately 2.2-fold weaker than SRTCX1002 (IC50 of 24 µM) [1]. Importantly, for both compounds, these IC50 values for CBP/p300 inhibition are significantly higher (weaker) than their respective IC50s for reducing acetylated p65 in the cellular assay (11 µM vs. 1.42 µM for SRTCX1003), confirming a substantial therapeutic window for on-target SIRT1-mediated deacetylation [1].

CBP/p300 Selectivity vs. SRTCX1002
Head-to-head
SRTCX1003 IC50 = 11 µM
SRTCX1002 IC50 = 24 µM (2.2-fold weaker)
Cell-free acetyltransferase assay
Cleaner selectivity window may aid SIRT1-specific pathway deconvolution; requires cellular context review.
On-target cellular IC50 (1.42 µM) is substantially lower than CBP/p300 IC50.
Selectivity CBP/p300 Epigenetics NF-κB

SIRT1 Activation Potency vs. Resveratrol and SRT1720

SRTCX1003 occupies a distinct potency niche among SIRT1 activators. The natural product resveratrol, a widely used reference compound, exhibits an EC1.5 of approximately 46 µM, making SRTCX1003 roughly 75-fold more potent . In contrast, the high-potency synthetic activator SRT1720 has a reported EC1.5 of 0.16 µM, which is 3.8-fold more potent than SRTCX1003 . This places SRTCX1003 in a moderate-to-high potency range that is significantly more active than resveratrol but less potent than SRT1720, providing a valuable intermediate for dose-response and comparative efficacy studies.

Potency vs. Resveratrol & SRT1720
Cross-study comparable
Resveratrol EC1.5 ~46 µM
SRT1720 EC1.5 = 0.16 µM
SRTCX1003 75-fold > resveratrol, 3.8-fold
Moderate potency niche supports dose-response studies; may avoid pleiotropic effects of high-dose resveratrol.
Comparisons based on reported cell-free SIRT1 activity assays.
In Vivo Cytokine Suppression
Head-to-head
SRTCX1003 100 mg/kg p.o. reduced TNFα & IL-12p40
Comparable to dexamethasone 1 mg/kg
LPS mouse model
Reported in vivo model response supports oral exposure review; not a therapeutic claim.
Endpoint context: acute inflammation model, dose-dependent cytokine reduction.
SIRT1 STAC Potency Comparison Resveratrol SRT1720

In Vivo Pharmacodynamic Efficacy: Cytokine Suppression in an LPS-Induced Inflammation Model

In an acute mouse model of LPS-induced inflammation, oral administration of SRTCX1003 produced a dose-dependent reduction in the plasma levels of key proinflammatory cytokines [1]. At the highest tested dose of 100 mg/kg, SRTCX1003 achieved a level of suppression for both TNFα and IL-12p40 that was comparable to a 1 mg/kg dose of the potent corticosteroid dexamethasone, a standard-of-care anti-inflammatory control [1]. This demonstrates that SRTCX1003 can produce a robust, pharmacologically relevant anti-inflammatory effect in a whole-animal system.

In Vivo Cytokine Suppression
Head-to-head
SRTCX1003 100 mg/kg p.o. reduced TNFα & IL-12p40
Comparable to dexamethasone 1 mg/kg
LPS mouse model
Reported in vivo model response supports oral exposure review; not a therapeutic claim.
Endpoint context: acute inflammation model, dose-dependent cytokine reduction.
In Vivo Inflammation TNFα IL-12 Pharmacodynamics

SRTCX1003 Validated Application Scenarios


NF-κB-Mediated Inflammation in Cell Culture

Given its moderate SIRT1 activation potency (EC1.5 of 0.61 µM) and a favorable selectivity window against CBP/p300 (IC50 of 11 µM), SRTCX1003 is an ideal tool for cellular studies investigating the role of SIRT1 in regulating NF-κB transcriptional activity and p65 acetylation status [1]. It can be used at concentrations (e.g., 1-10 µM) that achieve significant target engagement with minimal off-target acetyltransferase inhibition, providing a cleaner readout of SIRT1-specific effects compared to less selective or weaker activators.

In Vivo Inflammatory Disease Modeling

The demonstrated oral activity and in vivo efficacy of SRTCX1003, which matched the cytokine-suppressing effect of dexamethasone in an acute LPS model, positions it as a validated small molecule for preclinical efficacy studies in rodents [1]. It is suitable for investigating the therapeutic potential of SIRT1 activation in models of sepsis, rheumatoid arthritis, and other inflammatory conditions where TNFα and IL-12 are key pathological drivers.

Comparative Pharmacology of STACs

SRTCX1003 serves as a well-characterized comparator within the STAC class. Its distinct potency and selectivity profile relative to SRTCX1002 and SRT1720 make it a valuable tool for structure-activity relationship (SAR) studies and for experiments designed to dissect the differential biological consequences of SIRT1 activation at varying levels of potency and selectivity [1]. It provides a data-rich anchor point for comparative analyses.

Assay Development & HTS Controls

With established activity values across multiple assay formats (cell-free SIRT1 EC1.5, cellular p65 IC50, CBP/p300 IC50), SRTCX1003 is a reliable positive control for the development and validation of new biochemical and cellular assays for SIRT1 activity and p65 deacetylation [1]. Its consistent and reproducible activity provides a robust standard for normalizing data across experiments and screening campaigns.

Application
Selection Property
Validation Focus
NF-κB pathway studies in cell models
SIRT1 activation potency and CBP/p300 selectivity window
p65 deacetylation and NF-κB transcriptional endpoints
In vivo inflammation model-response studies
Oral bioavailability and systemic pharmacodynamic activity
Cytokine suppression endpoints (TNFα, IL-12p40) in rodent models
STAC comparative pharmacology and SAR studies
Defined potency and selectivity profile vs. SRTCX1002 and SRT1720
Dose-response and selectivity assays across SIRT1/SIRT2/SIRT3
Assay development and HTS normalization
Reproducible activity in cell-free and cellular SIRT1/p65 assays
Positive control benchmarking and inter-assay data normalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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